3,5-dichloro-N-(3,5-dichlorophenyl)-4-methoxybenzamide -

3,5-dichloro-N-(3,5-dichlorophenyl)-4-methoxybenzamide

Catalog Number: EVT-3870137
CAS Number:
Molecular Formula: C14H9Cl4NO2
Molecular Weight: 365.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Pharmaceutical Research: Compounds containing the 3,5-dichlorophenyl group have been investigated for their potential therapeutic applications. For example, 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) and its analogs, which share the 3,5-dichlorophenyl moiety, are being studied for their potential as PPARγ-targeted antidiabetic agents. []
  • Catalytic Chemistry: Oxidovanadium(V) and dioxidomolybdenum(VI) complexes incorporating a ligand derived from 3,5-dichloro-2-hydroxybenzylidene have shown potential as catalysts in the oxidation of olefins. []
  • Materials Science: The synthesis and characterization of bis{3-(3,5-dichlorophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) methanol disolvate, which contains the 3,5-dichlorophenyl group, has been reported, demonstrating its potential relevance in materials science research. []

    Compound Description: RS-87337 is an antiarrhythmic agent exhibiting both Class III and Class Ia electrophysiological properties according to the Vaughan-Williams and Campbell classification system []. It prolongs action potential duration and reduces the maximum rate of membrane depolarization. RS-87337 demonstrates cardioprotective effects in various animal models, including reducing the incidence of ventricular fibrillation and improving survival rates after coronary artery reperfusion.

2,4-Dichloro-N-(3,5-dichlorophenyl)benzenesulfonamide (INT131)

3-(Cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamide

    Compound Description: This compound acts as a potent phosphodiesterase 4 (PDE4) inhibitor []. PDE4 inhibitors are investigated for their anti-inflammatory properties, with roflumilast being the only FDA-approved drug in this class. This particular compound exhibits suitable properties for topical administration, allowing for efficient drug delivery to the skin, potentially for treating dermatological diseases like atopic dermatitis.

N-(3,5-Dichlorophenyl)-N′-[[4-(1H-imidazol-4-ylmethyl)phenyl]-methyl]-urea (SCH 79687)

    Compound Description: SCH 79687 is a potent and selective histamine H3 receptor antagonist []. It exhibits high affinity for H3 receptors while displaying minimal activity at H1 and H2 receptors. SCH 79687 demonstrates efficacy in attenuating histamine-mediated responses in various in vivo models. Notably, combining SCH 79687 with an H1 antagonist like loratadine provides significant decongestant effects without the hypertensive side effects often associated with sympathomimetic decongestants.

N-((2H-Tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide (SCH 900822)

    Compound Description: SCH 900822 acts as a potent and selective antagonist of the human glucagon receptor (hGCGR) []. It demonstrates exceptional selectivity for hGCGR over the human glucagon-like peptide-1 receptor. Oral administration of SCH 900822 effectively lowers blood glucose levels in various mouse models of diabetes, highlighting its therapeutic potential for treating type 2 diabetes.

Properties

Product Name

3,5-dichloro-N-(3,5-dichlorophenyl)-4-methoxybenzamide

IUPAC Name

3,5-dichloro-N-(3,5-dichlorophenyl)-4-methoxybenzamide

Molecular Formula

C14H9Cl4NO2

Molecular Weight

365.0 g/mol

InChI

InChI=1S/C14H9Cl4NO2/c1-21-13-11(17)2-7(3-12(13)18)14(20)19-10-5-8(15)4-9(16)6-10/h2-6H,1H3,(H,19,20)

InChI Key

VOQPAFVCBZDSSY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.